molecular formula C20H19N5O3S B2524182 N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1189710-28-8

N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2524182
CAS No.: 1189710-28-8
M. Wt: 409.46
InChI Key: NYIBZROSEAMCDA-UHFFFAOYSA-N
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Description

This compound features a triazoloquinoxaline core fused with a 1-methyl-[1,2,4]triazole moiety, linked via a sulfanyl bridge to an N-(2,5-dimethoxyphenyl)acetamide group. The dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions with biological targets.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-12-23-24-19-20(22-14-6-4-5-7-16(14)25(12)19)29-11-18(26)21-15-10-13(27-2)8-9-17(15)28-3/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIBZROSEAMCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the triazoloquinoxaline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinoxaline derivatives, including this compound. The following points summarize key findings:

  • Mechanisms of Action : The compound exhibits anticancer activity through mechanisms such as:
    • Inhibition of tyrosine kinases.
    • Induction of apoptosis in cancer cells.
    • Disruption of tubulin polymerization.
  • Cell Line Studies : In vitro studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, one study reported IC50 values ranging from 1.9 to 7.52 µg/mL for different derivatives against HCT-116 cells .

Other Therapeutic Applications

Beyond its anticancer properties, compounds with similar structures have been investigated for various pharmacological effects:

  • Antimicrobial Activity : Some quinoxaline derivatives have demonstrated antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of N-(2,5-dimethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide:

StudyObjectiveFindings
Synthesis and anticancer evaluationIdentified several active compounds with significant cytotoxic effects on cancer cell lines.
Structure–activity relationship analysisEstablished that modifications in the side chain do not drastically affect anticancer activity but are crucial for efficacy.
Evaluation of quinoxaline derivativesDemonstrated broad-spectrum anticancer activity among synthesized compounds with similar scaffolds.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazoloquinoxaline vs. Triazoloquinoline

A closely related analog from , N-(2,5-dichlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide, replaces the quinoxaline core with a quinoline system . Key differences include:

  • Quinoline ( analog): A single nitrogen atom in the fused benzene ring, reducing polarity but increasing lipophilicity.

This divergence likely impacts solubility and target affinity. For instance, the quinoxaline core may improve binding to enzymes requiring polar interactions (e.g., kinases), while quinoline derivatives might exhibit better membrane permeability.

Triazolopyrazine Derivatives

Compounds from , such as N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide, feature a pyrrolo-triazolopyrazine core . However, the addition of bulky cyclopentyl and tetrahydro-pyran groups may prioritize selectivity over broad-spectrum activity.

Substituent Effects

Phenyl Ring Modifications
  • Target compound : 2,5-Dimethoxyphenyl (electron-donating groups) likely improves aqueous solubility and metabolic stability compared to halogenated analogs.
Linker and Functional Groups
  • The acetamide linker in the target compound and analog contrasts with urea or carbamate groups in derivatives. Urea/carbamate functionalities (e.g., 3-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[...]-cyclopentyl]-1,1-dimethyl-urea ) may alter metabolic pathways or confer resistance to enzymatic degradation .

Data Table: Structural and Hypothesized Property Comparison

Compound Name Phenyl Substituent Heterocyclic Core Linker/Functional Group Hypothesized Properties
Target Compound 2,5-dimethoxy [1,2,4]triazolo[4,3-a]quinoxaline Acetamide High solubility, kinase/CNS target potential
Analog 2,5-dichloro [1,2,4]triazolo[4,3-a]quinoline Acetamide Lipophilic, BBB penetration possible
Derivatives Varies (e.g., ethyl) Pyrrolo-triazolopyrazine Urea/Carbamate Selective kinase inhibition, metabolic stability

Research Implications and Limitations

  • Pharmacological Activity: The target compound’s dimethoxyphenyl group and quinoxaline core may favor interactions with polar binding sites, whereas ’s dichlorophenyl/quinoline system could prioritize hydrophobic environments (e.g., CNS targets).
  • Data Gaps : The evidence provided lacks experimental data (e.g., IC50, logP, pharmacokinetics). Further studies are required to validate these hypotheses.

Biological Activity

N-(2,5-Dimethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C26H26N4O3S2
  • Molecular Weight : 510.64 g/mol
  • CAS Number : 539810-37-2

The structure includes a dimethoxyphenyl group and a triazoloquinoxaline moiety linked through a sulfanyl group. This unique combination may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the triazoloquinoxaline core through cyclization reactions.
  • Introduction of the dimethoxyphenyl group via nucleophilic substitution.
  • Final acetamide formation , which is crucial for enhancing biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example:

  • Acetamide derivatives have shown varying degrees of activity against gram-positive and gram-negative bacteria. Compounds with multiple methoxy groups often demonstrate enhanced activity due to increased lipophilicity and improved membrane penetration .

Anticancer Potential

The triazoloquinoxaline framework is known for its anticancer properties. Studies have indicated that derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit kinases involved in cancer progression .

Neuroprotective Effects

Given the structural features of the compound, it may also exhibit neuroprotective effects. Research on related compounds suggests potential applications in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Induction of apoptosis
MCF7 (Breast Cancer)20Inhibition of proliferation
U87MG (Glioma)25Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of the compound to target proteins involved in cancer pathways. The results suggest strong interactions with key residues in the active sites of these proteins, indicating potential as a therapeutic agent.

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